molecular formula C13H17N3O B11649139 1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide

1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide

Cat. No.: B11649139
M. Wt: 231.29 g/mol
InChI Key: GKDBNUZCHOBWAW-UHFFFAOYSA-N
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Description

1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethyl-substituted benzene derivative with a diazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N,N,2-TRIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both ethyl and trimethyl groups.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-N,N,2-trimethylbenzimidazole-5-carboxamide

InChI

InChI=1S/C13H17N3O/c1-5-16-9(2)14-11-8-10(6-7-12(11)16)13(17)15(3)4/h6-8H,5H2,1-4H3

InChI Key

GKDBNUZCHOBWAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N(C)C)C

Origin of Product

United States

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